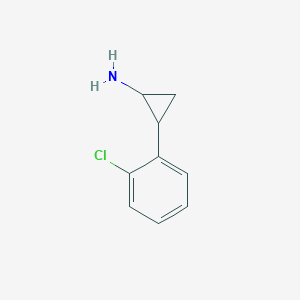

2-(2-Chlorophenyl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-(2-chlorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H10ClN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2 |

InChI Key |

RTSGJRWDGWWLFL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 2 Chlorophenyl Cyclopropan 1 Amine

Overview of Established and Emerging Synthetic Pathways

Cyclopropanation Strategies for Chlorophenyl-Substituted Olefins

The most direct approach to forming the carbon skeleton of 2-(2-chlorophenyl)cyclopropan-1-amine is through the cyclopropanation of a chlorophenyl-substituted olefin, typically 2-chlorostyrene (B146407). Several methods are available for this transformation.

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, to add a methylene (B1212753) group across a double bond. harvard.edumasterorganicchemistry.com The reaction is known for its reliability and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com Variations of this reaction using other dihaloalkanes and organozinc reagents have also been developed. harvard.edu

Diazo Compound-Mediated Cyclopropanation: The reaction of olefins with diazo compounds, such as ethyl diazoacetate, in the presence of a metal catalyst (e.g., copper, rhodium, or palladium complexes) is a powerful method for forming cyclopropanes. acs.orgnih.govacs.org These reactions proceed via a metal carbene intermediate. The choice of catalyst and ligands is crucial for controlling the yield and stereoselectivity. acs.orgresearchgate.net For instance, iron(II) porphyrin complexes have been shown to be effective catalysts for the cyclopropanation of styrene (B11656) derivatives. acs.orgacs.org

Corey-Chaykovsky Reaction: This method involves the reaction of an enone with a sulfur ylide, such as dimethylsulfoxonium methylide, to produce a cyclopropane. ethz.chnih.gov For the synthesis of the target compound, this would typically involve a multi-step sequence starting from a different precursor than 2-chlorostyrene.

Kulinkovich Reaction Modifications: Originally developed for the synthesis of cyclopropanols from esters, modifications of the Kulinkovich reaction can be applied to nitriles to produce primary cyclopropylamines. ethz.chorganic-chemistry.org This involves treating a nitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org

Amination Approaches in Cyclopropane Ring Functionalization

Once the 2-(2-chlorophenyl)cyclopropane skeleton is established, often as a carboxylic acid or related functional group, the amine group must be introduced.

Curtius Rearrangement: A well-established method for converting carboxylic acids to amines is the Curtius rearrangement. This involves the conversion of a cyclopropanecarboxylic acid to an acyl azide (B81097), which then rearranges upon heating to an isocyanate, followed by hydrolysis to yield the primary amine. This method is widely cited in the synthesis of cyclopropylamines. acs.org

Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom. A patent describes the use of Hofmann degradation on a cyclopropanecarboxamide (B1202528) intermediate to produce the desired amine. google.com

Reductive Amination: If a cyclopropanecarboxaldehyde (B31225) or a ketone is synthesized, it can be converted to the amine via reductive amination. nih.govlongdom.org This involves the formation of an imine with ammonia (B1221849) or an amine, followed by reduction with an agent like sodium borohydride. longdom.org An organocatalytic three-component reductive amination protocol has been developed for the chemoselective coupling of optically active formylcyclopropanes with various amines. nih.gov

Direct C-H Amination: More advanced and emerging techniques involve the direct functionalization of a C-H bond to form a C-N bond. rsc.org While still a developing area, oxidative C-H amination reactions offer a more atom-economical approach to installing the amine group. rsc.org

Comparison of Conventional and Green Chemistry Synthetic Routes

The drive towards more sustainable chemical manufacturing has led to the development of greener synthetic alternatives.

| Feature | Conventional Routes | Green Chemistry Routes |

| Reagents | Often use stoichiometric, hazardous reagents like organozinc compounds in Simmons-Smith or explosive diazo compounds. harvard.edumasterorganicchemistry.com | Employ catalytic systems, biocatalysts, or electrochemistry to reduce waste. nih.govrsc.org The use of in-situ generated diazo compounds can mitigate some hazards. |

| Solvents | Frequently use chlorinated solvents (e.g., dichloromethane) or ethereal solvents (e.g., diethyl ether). harvard.edugoogle.com | Favor the use of water, ethanol, or solvent-free conditions. rsc.orgnih.gov Some modern catalytic systems operate in more environmentally benign solvents like toluene. google.com |

| Atom Economy | Rearrangement reactions like the Curtius and Hofmann are inherently less atom-economical due to the loss of CO₂ or CO. | Direct C-H amination or catalytic approaches that form the C-N bond directly offer higher atom economy. rsc.org Electrochemical methods can also be more efficient. nih.gov |

| Energy | May require harsh reaction conditions, including very low or high temperatures. | Biocatalytic and some modern catalytic reactions can proceed under milder, ambient conditions. researchgate.net Microwave-assisted synthesis can reduce reaction times and energy consumption. rsc.org |

Electrochemical methods, for example, offer an environmentally friendly procedure for producing cyclopropane derivatives from alkyl 2-chloroacetates. nih.gov Similarly, biocatalysis, such as using engineered cytochrome P450 enzymes, can enable highly enantioselective cyclopropanation under aerobic conditions. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, methods to control the formation of specific enantiomers and diastereomers are of paramount importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

Evans Auxiliaries: Oxazolidinones, such as those developed by Evans, can be used to direct the cyclopropanation of α,β-unsaturated systems. A three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage can produce chiral cyclopropane-carboxaldehydes with high enantiomeric excess. rsc.org

Carbohydrate-Based Auxiliaries: Sugars and their derivatives, like D-fructose, can serve as chiral templates. acs.org For example, alkenyl β-d-galactopyranosides have been shown to be effective chiral templates in stereoselective cyclopropanation reactions. acs.org The auxiliary can often be regenerated after the synthesis. acs.org

Asymmetric Catalysis in Cyclopropanation and Amination Reactions

Asymmetric catalysis is a powerful tool for stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

Catalytic Asymmetric Cyclopropanation: A variety of chiral transition metal complexes have been developed for the enantioselective cyclopropanation of olefins. Chiral iron and cobalt-based porphyrin complexes, for example, have been successfully used to catalyze the cyclopropanation of styrene with diazo compounds, producing cyclopropyl (B3062369) esters with good yields and diastereoselectivities, although enantioselectivities can be modest in some cases. acs.orgacs.org Cobalt(II)-based metalloradical catalysis has also been shown to be highly efficient for the asymmetric cyclopropanation of a wide range of alkenes. nih.govdicp.ac.cn

Catalytic Asymmetric Amination: Research has also focused on the development of catalytic methods for enantioselective amination. For instance, a stereodivergent synthesis of 2-arylcyclopropylamines has been developed using an iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura coupling. nih.govnagoya-u.ac.jpelsevierpure.com This method allows access to either cis or trans isomers by altering the reaction atmosphere. nih.govnagoya-u.ac.jp

The following table summarizes some catalytic systems used in the asymmetric cyclopropanation of styrene, a close analogue to the precursor of the target compound.

| Catalyst System | Diazo Reagent | Diastereomeric Ratio (trans/cis) | Enantiomeric Excess (ee) | Reference |

| Chiral Iron(II) Macrocycle | Ethyl Diazoacetate (EDA) | 7.4 | 42% (trans & cis) | acs.org |

| Chiral Iron(II) Porphyrin | tert-Butyl Diazoacetate | - | 20% (trans) | acs.org |

| Co(II)-Porphyrin Complex | In-situ generated α-pyridyldiazomethane | High | High | nih.gov |

The continued development of more efficient and selective catalysts is a key area of research, promising more direct and environmentally friendly routes to enantiomerically pure this compound and its derivatives.

Diastereoselective Approaches to Cyclopropane Ring Formation

The creation of the cyclopropane ring with control over the relative stereochemistry of the substituents is a critical step in the synthesis of this compound. Diastereoselective methods are employed to favor the formation of the desired trans isomer, which is often the biologically active form in related pharmaceutical compounds.

One common strategy involves the cyclopropanation of an alkene precursor, such as 2-chlorostyrene, with a carbene or carbenoid species. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio (d.r.) of the resulting cyclopropane. For instance, the reaction of styrenes with diazoacetates, often catalyzed by transition metals, can yield cyclopropanecarboxylates which can then be converted to the desired amine. While this method is versatile, achieving high trans selectivity can be challenging and often requires careful optimization of the catalyst and reaction parameters.

Another approach involves the use of sulfur ylides in a Corey-Chaykovsky-type reaction with α,β-unsaturated carbonyl compounds derived from 2-chlorobenzaldehyde. This method can provide good yields and high trans-diastereoselectivity in the formation of vinylcyclopropanes, which can be further functionalized to the target amine. nih.gov

A more recent and highly diastereoselective method for the synthesis of trans-2-substituted cyclopropylamines starts from readily available α-chloroaldehydes. researchgate.net The reaction proceeds through the formation of an electrophilic zinc homoenolate, which is then trapped by an amine, followed by ring closure to furnish the cyclopropylamine (B47189). This method has been shown to produce high diastereoselectivity for the trans isomer. researchgate.net

A stereodivergent synthesis of 2-arylcyclopropylamines has also been developed, which allows access to either the cis or trans isomer. nih.gov This method utilizes an iridium-catalyzed C-H borylation of N-cyclopropylpivalamide, proceeding with cis selectivity. A subsequent Suzuki-Miyaura coupling with an aryl halide, such as 2-chlorophenylboronic acid, can proceed with retention of configuration. Interestingly, epimerization at the nitrogen-bound carbon can be controlled by the reaction atmosphere, allowing for the selective formation of either the cis or trans product. nih.gov

Resolution Techniques for Racemic Mixtures

When a non-stereoselective or partially stereoselective synthesis is employed, the resulting racemic mixture of enantiomers must be separated. Classical resolution via the formation of diastereomeric salts is a widely used technique. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. nih.govwikipedia.org These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nih.govwikipedia.org After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

The following table illustrates the resolution of racemic amines using PEGylated-(R)-mandelic acid, demonstrating the effectiveness of this technique.

| Amine Substrate | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 85 | 80 |

| 2-Amino-1-butanol | PEGylated-(R)-mandelic acid | Methanol | 90 | 72 |

| 1-Phenylethylamine | PEGylated-(R)-mandelic acid | Methanol | 78 | 85 |

Data adapted from a study on the resolution of racemic amines using PEGylated resolving agents. nih.gov

Enzymatic kinetic resolution offers a greener and often more selective alternative to classical resolution. researchgate.netnih.govnih.govsigmaaldrich.com Lipases are commonly employed enzymes for this purpose, catalyzing the acylation of one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. The choice of lipase, acylating agent, and solvent are crucial for achieving high enantioselectivity. researchgate.netnih.govnih.govsigmaaldrich.com

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, with transition metal catalysis, organocatalysis, and enzymatic catalysis each offering distinct advantages.

Transition Metal Catalysis for Cyclopropane Ring Formation

Transition metal catalysts, particularly those based on rhodium and copper, are widely used for the cyclopropanation of alkenes with diazo compounds. researchgate.netrsc.org Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are effective catalysts for the decomposition of diazoacetates to generate rhodium carbenoids, which then react with alkenes like 2-chlorostyrene to form the cyclopropane ring. researchgate.net The ligand environment of the rhodium catalyst can be modified to influence both the diastereoselectivity and enantioselectivity of the reaction.

Palladium-catalyzed cross-coupling reactions are also crucial for certain synthetic routes. For instance, the Suzuki-Miyaura coupling, catalyzed by palladium complexes with specific phosphine (B1218219) ligands, can be used to form the C-C bond between the cyclopropane ring and the 2-chlorophenyl group. nih.govrsc.org

The following table provides examples of palladium-catalyzed amination of aryl halides, a key transformation in the synthesis of related compounds.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | BippyPhos | NaOtBu | 95 |

| 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 88 |

| 2-Bromopyridine | Piperidine | PdCl₂(dppf) | - | Cs₂CO₃ | 92 |

This table illustrates the general conditions for palladium-catalyzed amination reactions. Specific conditions for the synthesis of this compound may vary.

Organocatalysis in Aminocyclopropane Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive transition metals. For the synthesis of aminocyclopropanes, chiral phosphoric acids and secondary amines have been employed as organocatalysts. These catalysts can activate the substrates through the formation of iminium ions or by acting as Brønsted acids, facilitating stereocontrolled transformations. While specific examples for the synthesis of this compound are not abundant in the literature, the general principles of organocatalytic cyclopropanation and amination are applicable.

Enzymatic Approaches to Stereoselective Transformations

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. As mentioned in the resolution section, lipases are highly effective for the kinetic resolution of racemic cyclopropylamines. researchgate.netnih.govnih.govsigmaaldrich.com In addition to resolution, engineered enzymes, such as certain cytochrome P450 variants, have been developed to catalyze the asymmetric cyclopropanation of alkenes. These biocatalysts can provide high enantiomeric excess for the desired cyclopropane product. While the application of such enzymes to the synthesis of this compound is an area of ongoing research, the potential for highly selective and sustainable synthesis is significant.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For transition metal-catalyzed reactions, the nature of the ligand, the catalyst loading, and the choice of base can have a profound impact on the outcome. For instance, in palladium-catalyzed aminations, the use of bulky electron-rich phosphine ligands can significantly improve the efficiency of the coupling. nih.gov

In diastereoselective syntheses, the solvent can play a critical role in controlling the stereochemical outcome. For example, in the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, the addition of a polar aprotic cosolvent was found to significantly enhance the diastereomeric ratio in favor of the trans isomer. researchgate.net

The following table summarizes the effect of solvent on the diastereomeric ratio in the synthesis of a cyclopropylamine.

| Solvent | Diastereomeric Ratio (trans:cis) | Yield (%) |

| THF | 4.4:1 | >99 |

| THF/DMF (2:3) | >20:1 | 98 |

| THF/DMA (2:3) | 15:1 | 95 |

| THF/DMSO (2:3) | 12:1 | 93 |

Data adapted from a study on the synthesis of trans-2-substituted-cyclopropylamines. researchgate.net

Careful control of temperature is also essential. In some cases, lower temperatures can enhance selectivity, while in others, elevated temperatures are required to drive the reaction to completion. The optimization of these parameters through systematic screening is a standard practice in the development of robust and efficient synthetic routes to this compound.

Influence of Reagent Stoichiometry and Solvent Systems

The efficiency of the synthesis of this compound is highly dependent on the precise control of reagent stoichiometry and the judicious selection of solvent systems at each stage of the reaction sequence.

In the initial step, the synthesis of the o-chlorostyrene precursor via a Wittig-type reaction, the stoichiometry between the phosphonium (B103445) ylide and o-chlorobenzaldehyde is critical. An excess of the ylide is often employed to ensure complete conversion of the aldehyde. The choice of solvent is also crucial; typically, non-polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are used to facilitate the reaction while minimizing side reactions.

For the subsequent cyclopropanation of o-chlorostyrene, the stoichiometry of the cyclopropanating agent, such as that generated in a Simmons-Smith reaction (diiodomethane and a zinc-copper couple), directly impacts the yield. The rate and efficiency of this reaction are also influenced by the solvent, with ethers like diethyl ether or dichloromethane being common choices. thermofisher.comwikipedia.org The basicity of the solvent can affect the rate of the Simmons-Smith cyclopropanation, with less basic solvents generally leading to faster reactions. nih.gov

In the final stages, involving the conversion of a cyclopropanecarboxylic acid intermediate to the target amine via a Curtius or Hofmann rearrangement, the stoichiometry of the reagents is paramount. wikipedia.orgmasterorganicchemistry.comwikipedia.org For the Curtius rearrangement, the complete conversion of the carboxylic acid to the acyl azide is necessary before thermal or photochemical rearrangement to the isocyanate. wikipedia.orgorganic-chemistry.org The subsequent hydrolysis of the isocyanate to the amine is typically carried out in an aqueous acidic or basic medium. The choice of solvent for the rearrangement itself is often a non-protic solvent to avoid premature reaction of the isocyanate.

The following table provides a representative overview of the influence of solvent systems on key reaction steps in the synthesis of related arylcyclopropylamines.

| Reaction Step | Solvent System | Typical Observations |

| Wittig Reaction | Dichloromethane (DCM) | Good solubility of reactants, facilitates ylide formation and reaction. |

| Tetrahydrofuran (THF) | Alternative to DCM, can influence ylide stability and reactivity. | |

| Simmons-Smith Cyclopropanation | Diethyl Ether | Commonly used, good balance of reactivity and safety. |

| Dichloromethane | Can lead to faster reaction times in some cases. nih.gov | |

| Curtius Rearrangement | Toluene or Benzene (B151609) | Inert solvents suitable for the thermal rearrangement of acyl azides. |

| Acetone/Water | For the hydrolysis of the intermediate isocyanate. |

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are critical parameters that significantly influence the reaction kinetics, and consequently the yield and purity, of this compound.

The formation of o-chlorostyrene via a Wittig reaction is typically conducted at or below room temperature to control the exothermicity of the ylide formation and to enhance the stereoselectivity of the alkene formation, if applicable. Refluxing in a solvent like dichloromethane may be required to drive the reaction to completion. nih.gov

The cyclopropanation step is often temperature-sensitive. Simmons-Smith reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. nih.gov This controlled temperature profile helps to manage the exothermic nature of the reaction and to minimize the formation of byproducts. Rhodium-catalyzed cyclopropanations using diazo compounds are also highly temperature-dependent, with lower temperatures generally favoring higher diastereoselectivity. nih.gov Some rhodium-catalyzed cyclopropanations can be effectively carried out at temperatures as low as -78 °C to maximize stereoselectivity.

The Curtius rearrangement, a key step in converting a carboxylic acid derivative to the amine, is initiated by thermal or photochemical means. wikipedia.orgnih.gov The rate of the thermal rearrangement is directly proportional to the temperature, with higher temperatures leading to a faster reaction. However, excessively high temperatures can lead to decomposition of the starting materials and products. A study on the Curtius rearrangement of cyclopropyl and cyclopropenoyl azides showed that the activation barriers are sensitive to the substitution on the cyclopropane ring. nih.gov

Pressure is generally not a critical parameter for the liquid-phase reactions described, which are typically carried out at atmospheric pressure.

The table below summarizes the typical temperature conditions for the key synthetic steps.

| Reaction Step | Typical Temperature Range | Effect on Reaction Kinetics |

| Wittig Reaction | 0 °C to reflux | Higher temperatures increase reaction rate but may decrease selectivity. |

| Simmons-Smith Cyclopropanation | 0 °C to room temperature | Controlled temperature is crucial for managing exothermicity. |

| Rhodium-Catalyzed Cyclopropanation | -78 °C to 80 °C | Lower temperatures often lead to higher stereoselectivity. nih.gov |

| Curtius Rearrangement | Room temperature to elevated temperatures | Higher temperatures increase the rate of rearrangement. nih.gov |

Purification Strategies for High Purity Target Compound

Achieving high purity of the final this compound product necessitates effective purification strategies at various stages of the synthesis.

Following the synthesis of o-chlorostyrene, distillation is a common method to separate the desired product from the triphenylphosphine (B44618) oxide byproduct and any unreacted starting materials. Column chromatography can also be employed for smaller-scale purifications. nih.gov

After the cyclopropanation reaction, the resulting 2-(2-chlorophenyl)cyclopropane derivative is typically purified by column chromatography on silica (B1680970) gel. This is effective in separating the cyclopropanated product from unreacted styrene and other byproducts. The choice of eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation.

The purification of the final amine product, this compound, often involves an acid-base extraction. The basic amine can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified, and the purified amine extracted back into an organic solvent.

For achieving very high purity, crystallization is a powerful technique. rochester.edurochester.edu The crude amine, or a salt derivative such as the hydrochloride, can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. rochester.edu For amines, forming a salt can often improve the ease of crystallization. rochester.edu High-performance liquid chromatography (HPLC) can also be utilized for the purification of small quantities of the compound to a very high degree of purity. researchgate.net

Precursor Chemistry and Starting Material Derivatization for this compound

The successful synthesis of this compound is predicated on the efficient preparation and derivatization of key precursors, most notably o-chlorostyrene and its subsequent functionalized intermediates.

Synthesis of o-Chlorostyrene Derivatives

o-Chlorostyrene is a key building block for the synthesis of this compound. Several synthetic routes can be employed for its preparation:

Wittig Reaction: A common and versatile method involves the reaction of o-chlorobenzaldehyde with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. This reaction is highly reliable for the formation of the carbon-carbon double bond. nih.gov

Dehydration of Alcohols: o-Chlorostyrene can also be synthesized by the dehydration of 2-chlorophenylmethylcarbinol. This dehydration is typically carried out under acidic conditions or by heating with a dehydrating agent. acs.org

From Chlorobenzene (B131634): Industrial-scale synthesis can involve the reaction of chlorobenzene with ethylene (B1197577) in the presence of a palladium catalyst. wikipedia.org

Once o-chlorostyrene is obtained, it can be derivatized to introduce a functional group suitable for cyclopropanation. For instance, conversion to an α,β-unsaturated ester or ketone can be achieved through various standard organic transformations.

Functionalization of Intermediate Compounds

The functionalization of intermediate compounds is a critical aspect of the synthetic route. A plausible and efficient strategy involves the cyclopropanation of an activated alkene derived from o-chlorostyrene, followed by conversion to the amine.

A key intermediate is 2-(2-chlorophenyl)cyclopropanecarboxylic acid. This can be synthesized through the cyclopropanation of an acrylate (B77674) ester derived from o-chlorobenzaldehyde, followed by hydrolysis of the ester. For example, a rhodium-catalyzed reaction of ethyl diazoacetate with o-chlorostyrene would yield the corresponding cyclopropanecarboxylate (B1236923) ester. nih.gov The synthesis of cyclopropanecarboxylic acids from α,β-unsaturated precursors is a well-established transformation. orgsyn.orgorganicchemistrytutor.com

Once 2-(2-chlorophenyl)cyclopropanecarboxylic acid is obtained, it serves as a versatile precursor for the introduction of the amine group. Two primary methods for this transformation are:

Curtius Rearrangement: The carboxylic acid is first converted to an acyl chloride, which is then reacted with an azide salt (e.g., sodium azide) to form an acyl azide. Upon heating, the acyl azide undergoes rearrangement to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate is then hydrolyzed to yield the desired this compound. wikipedia.orgorganic-chemistry.org This method is known for its reliability and the retention of stereochemistry at the migrating carbon. wikipedia.org

Hofmann Rearrangement: Alternatively, the carboxylic acid can be converted to the corresponding primary amide, 2-(2-chlorophenyl)cyclopropanecarboxamide. Treatment of the amide with a halogen (e.g., bromine) and a strong base induces a rearrangement to form the isocyanate intermediate, which is then hydrolyzed to the primary amine. masterorganicchemistry.comwikipedia.orgnrochemistry.com Like the Curtius rearrangement, the Hofmann rearrangement proceeds with retention of configuration. nrochemistry.com

Comprehensive Search Reveals Limited Data on the Chemical Reactivity and Derivatization of this compound

The general reactivity of cyclopropylamines is characterized by the interplay of the strained three-membered ring and the nucleophilic amine group. However, without specific studies on this compound, any discussion of its chemical behavior would be speculative and not based on published research.

Investigations into the transformations of the amine functionality, such as acylation, alkylation, oxidation, reduction, or nucleophilic substitution, have not been specifically documented for this compound. nih.govnih.gov Similarly, detailed research on the reactivity of the cyclopropane ring system, including ring-opening reactions and cycloaddition participation, is not available for this compound. chemrxiv.org

The synthesis of various substituted cyclopropylamines has been a focus of chemical research, with numerous methods developed for their preparation. organic-chemistry.orggoogle.com These compounds are recognized as valuable intermediates in the synthesis of biologically active molecules. researchgate.net However, the subsequent chemical transformations of this compound remain an area that has not been extensively explored in the available scientific literature.

Further research is required to elucidate the specific chemical properties and reactivity patterns of this compound. Such studies would be valuable in expanding the understanding of substituted cyclopropylamines and their potential applications in various fields of chemistry.

Chemical Reactivity and Derivatization Studies of 2 2 Chlorophenyl Cyclopropan 1 Amine

Reactivity of the Cyclopropane (B1198618) Ring System

Influence of Ring Strain on Reactivity Profiles

The cyclopropane ring is a unique structural motif in organic chemistry, characterized by significant ring strain due to its three-membered ring structure, with C-C-C bond angles compressed to 60° from the ideal sp³ hybridization angle of 109.5°. This inherent strain energy, which is over 100 kJ/mol, is a primary determinant of the chemical reactivity of cyclopropane derivatives, often leading to ring-opening reactions that relieve this strain. nih.gov In 2-(2-Chlorophenyl)cyclopropan-1-amine, the reactivity is further modulated by the electronic properties of its substituents: the electron-withdrawing 2-chlorophenyl group and the electron-donating amine group.

The reactivity of cyclopropanes is governed by both the ring strain and the electronic nature of the substituents. nih.gov Compounds with electron-accepting groups can act as potent electrophiles, undergoing polar reactions with nucleophiles. nih.gov In the case of this compound, the protonated amine (ammonium) group acts as a strong σ-acceptor. This electronic pull can weaken the adjacent (vicinal) C1-C2 and C1-C3 bonds and, more significantly, the distal C2-C3 bond. Theoretical and experimental studies on similar compounds, such as trans-2-phenylcyclopropylamine, have shown that electrophilic ring opening can occur preferentially at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the weakening of the distal bond by the σ-withdrawing ammonium (B1175870) group and charge-charge repulsion effects in the transition state. nih.gov

Under superacid conditions, for example, the protonated form of 2-phenylcyclopropylamine undergoes regioselective protonation at the distal bond, leading to the formation of a 1,3-dication that can be trapped by nucleophiles like benzene (B151609). nih.gov This highlights a rare example of distal bond cleavage, a reaction pathway that is highly dependent on the electronic influence of the substituents. nih.gov The presence of the chloro-substituent on the phenyl ring in this compound would further influence the electronic landscape, though the fundamental principle of strain-driven reactivity modulated by substituent effects remains the same.

The cyclopropylamine (B47189) moiety is also utilized as a synthetic intermediate that can readily participate in ring-opening reactions, further underscoring the influence of ring strain on its chemical behavior. chemrxiv.org

Functionalization of the Chlorophenyl Moiety

The 2-chlorophenyl group of the molecule presents a versatile platform for chemical modification. Functionalization can be achieved through reactions that target the aromatic ring directly or the carbon-chlorine bond.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. latech.edu The outcome of EAS on the 2-chlorophenyl ring of the target molecule is dictated by the directing effects and the activating or deactivating nature of the two existing substituents: the chloro group and the cyclopropylamine group attached at C2.

Chloro Group: Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene. However, they are ortho, para-directors due to the ability of their lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. masterorganicchemistry.com

Cyclopropylamine Group: The directing effect of the C2-substituent (the cyclopropylamine group) is more complex. The alkylcyclopropyl part is generally considered a weak activating group and an ortho, para-director.

The positions on the phenyl ring are numbered relative to the cyclopropyl (B3062369) substituent (C1'). The chloro group is at C2'. The available positions for substitution are C3', C4', C5', and C6'. The directing effects of the existing groups are as follows:

The cyclopropyl group directs incoming electrophiles to the C2' (ortho) and C4' (para) positions. Since C2' is already substituted, this effect primarily favors the C4' and C6' positions.

The chloro group at C2' directs to its ortho (C3') and para (C6') positions.

Considering these conflicting influences, the substitution pattern can be predicted. The C6' position is sterically hindered by the adjacent cyclopropyl group. The C4' position is activated by the cyclopropyl group and not strongly deactivated by the meta-chloro group. The C3' position is activated by the chloro group's resonance effect but adjacent to it. The C5' position is meta to both groups and thus the least favored. Therefore, substitution is most likely to occur at the C4' and possibly the C3' or C6' positions, depending on the reaction conditions and the steric bulk of the electrophile.

Below is a table summarizing potential EAS reactions.

| Reaction | Reagents | Typical Electrophile (E+) | Potential Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Introduction of a nitro group (-NO₂), likely at the C4' position. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Br⁺ or Cl⁺ | Introduction of a second halogen atom (e.g., -Br or -Cl). |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Introduction of a sulfonic acid group (-SO₃H). |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ (carbocation) | Introduction of an alkyl group (-R). Subject to carbocation rearrangements and polyalkylation. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ (acylium ion) | Introduction of an acyl group (-COR). |

Palladium-Catalyzed Cross-Coupling Reactions at the Chlorophenyl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca While aryl chlorides are traditionally less reactive than the corresponding bromides and iodides, major advances in catalyst design, particularly the development of catalysts based on bulky, electron-rich phosphines and N-heterocyclic carbenes, have made the coupling of aryl chlorides efficient and versatile. uwindsor.caresearchgate.net These reactions target the C-Cl bond on the phenyl ring, enabling the introduction of a wide array of substituents.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. uwindsor.ca

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. It is a general method for preparing arylamines. semanticscholar.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C-C bond, yielding an arylalkyne. This method has been adapted for aryl chlorides, often utilizing advanced palladium catalysts. acs.org

Heck Coupling: This reaction forms a C-C bond between the aryl chloride and an alkene.

Cyanation: The introduction of a nitrile group (-CN) can be achieved by coupling the aryl chloride with a cyanide source, such as K₄[Fe(CN)₆], using a palladium catalyst. researchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Illustrative Product Moiety |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl-C | 2-(Biphenyl-2-yl)cyclopropan-1-amine derivative |

| Buchwald-Hartwig Amination | R₂NH | Aryl-N | 2-(2-(Dialkylamino)phenyl)cyclopropan-1-amine derivative |

| Sonogashira Coupling | R-C≡CH | Aryl-C(sp) | 2-(2-(Alkynyl)phenyl)cyclopropan-1-amine derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Aryl-C(sp²) | 2-(2-Styrylphenyl)cyclopropan-1-amine derivative |

| Cyanation | CN Source | Aryl-CN | 2-(2-Cyanophenyl)cyclopropan-1-amine derivative |

Modifications and Substituent Effects on Reactivity

Further modifications to the chlorophenyl moiety, either by electrophilic substitution or cross-coupling, will inherently alter the electronic and steric properties of the molecule, thereby influencing its subsequent reactivity.

Electronic Effects: Introducing an electron-donating group (EDG) onto the phenyl ring will increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution (EAS). Conversely, adding an electron-withdrawing group (EWG) will further deactivate the ring towards EAS. In the context of palladium-catalyzed cross-coupling, the electronic nature of substituents can influence the rate-determining oxidative addition step. Electron-withdrawing groups generally facilitate this step for aryl chlorides. researchgate.net

Steric Effects: The introduction of bulky substituents, particularly at positions ortho to the reaction site (e.g., the C3' or C6' positions), can sterically hinder further reactions. For instance, a bulky group at C3' could impede a subsequent cross-coupling reaction at the C2'-Cl bond or an electrophilic attack at the C4' position.

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives is crucial for exploring structure-activity relationships (SAR) and developing compounds with improved properties. rsc.org Synthetic strategies can target the amine group, the cyclopropane ring, or the chlorophenyl moiety.

Design Principles for Structure Modification

The modification of a lead compound like this compound is guided by principles of medicinal chemistry aimed at optimizing its biological activity, selectivity, and pharmacokinetic profile. Relating these structural variations to changes in biological activity is the core of SAR studies. drugdesign.org

Key design principles include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of enhancing a desired property. For example, the chloro group could be replaced with a trifluoromethyl group (CF₃) to alter lipophilicity and metabolic stability while maintaining electron-withdrawing character.

Functional Group Modification: The primary amine is a key functional group that can be readily derivatized to form amides, sulfonamides, or secondary/tertiary amines. These modifications can alter the compound's polarity, hydrogen bonding capacity, and basicity, which are critical for receptor binding and pharmacokinetic properties. sci-hub.boxnih.gov

Scaffold Hopping and Analogue Synthesis: This involves making more significant changes to the core structure. For this compound, this could mean altering the substitution pattern on the phenyl ring (e.g., moving the chloro group to the 3- or 4-position), or replacing the phenyl ring with other aromatic or heteroaromatic systems. A rapid synthesis of various arylcyclopropylamines can be achieved through methods like C-H borylation followed by cross-coupling, allowing for a broad exploration of the SAR. rsc.org

Conformational Constraint: The cyclopropane ring provides a degree of conformational rigidity. Introducing other rigid elements or substituents that lock the molecule into a specific conformation can enhance binding affinity to a biological target.

The ultimate goal of these modifications is to systematically probe the chemical space around the parent molecule to identify derivatives with superior potency, selectivity, and drug-like properties.

Multi-step Synthetic Sequences for Complex Analogues

The structure of this compound serves as a valuable starting point for the synthesis of complex, biologically active molecules, particularly in the field of medicinal chemistry. Its derivatization allows for the systematic modification of its physical, chemical, and biological properties. Multi-step sequences involving this amine are often designed to build upon its core structure, introducing new functional groups and ring systems.

A prominent example of building complex analogues from a similar phenylcyclopropane core is found in the synthesis of thienopyridine derivatives, a class of compounds known for their antiplatelet activity. While specific multi-step syntheses starting directly from this compound are not extensively detailed in publicly available literature, established synthetic routes for related pharmaceutical agents like Prasugrel offer a clear blueprint for how such sequences can be constructed.

A representative synthetic strategy to a complex heterocyclic analogue can be envisioned in several key steps:

N-Acylation/Alkylation: The synthesis typically begins with the reaction of the primary amine. For instance, an N-acylation reaction can be performed to introduce a carbonyl group, which can then be used for further transformations. Alternatively, an alkylation reaction with a suitable electrophile can attach a new substituent to the nitrogen atom.

Introduction of a Heterocyclic Moiety: Following the initial derivatization, a key step involves the introduction of a heterocyclic system. For example, the intermediate from the first step could be reacted with a molecule like 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. This condensation reaction builds a more complex molecular framework. asianpubs.orgresearchgate.net

Functional Group Interconversion and Final Modification: The final steps of the sequence often involve modifying the newly introduced parts of the molecule. This could include reactions like acetylation of a ketone, which is a common final step in the synthesis of Prasugrel. googleapis.comresearchgate.net This step is crucial for tuning the biological activity of the final compound.

This type of multi-step sequence highlights a modular approach to creating complex analogues. By carefully selecting the reagents for each step, a diverse library of compounds can be generated from the initial this compound scaffold, allowing for the exploration of structure-activity relationships.

Reaction Mechanisms for Derivatization Processes

The derivatization of this compound primarily involves nucleophilic reactions of the amine group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking a wide range of electrophilic centers. The most common derivatization processes are N-acylation to form amides and reactions with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.

N-Acylation Mechanism

The N-acylation of this compound with an acyl chloride (e.g., acetyl chloride) proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk

Step 1: Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. The carbon-oxygen double bond is planar, allowing the nucleophile to attack from above or below. chemguide.co.uk As the new nitrogen-carbon bond forms, the pi electrons of the carbonyl group are pushed onto the oxygen atom, creating a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen.

Step 2: Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.

Step 3: Deprotonation: A second molecule of the amine (or another base present in the reaction mixture) acts as a base to deprotonate the positively charged nitrogen atom, yielding the final neutral N-acylated amide product and an ammonium salt.

This mechanism is fundamental to the synthesis of a wide array of amide derivatives from this compound. researchgate.netbath.ac.uk

Urea and Thiourea Formation Mechanism

The formation of urea and thiourea derivatives involves the nucleophilic addition of the amine to the electrophilic carbon atom of an isocyanate or isothiocyanate, respectively.

Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen of this compound attacking the central carbon atom of the isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen/sulfur atoms.

Proton Transfer: This attack results in the formation of a zwitterionic intermediate. A subsequent rapid intramolecular or intermolecular proton transfer from the newly bonded nitrogen to the nitrogen of the original isocyanate moiety occurs. This step neutralizes the charges and forms the stable urea or thiourea linkage.

This reaction is highly efficient and is a common method for preparing urea and thiourea analogues, which are prevalent scaffolds in medicinal chemistry due to their ability to form strong hydrogen bonds. nih.govmdpi.comnih.govuea.ac.uk

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Chlorophenyl Cyclopropan 1 Amine

Crystallographic Analysis for Absolute Stereochemistry and Conformation

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the unequivocal method for determining the absolute configuration and solid-state conformation of a chiral molecule.

Single-Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a suitable single crystal of a salt of 2-(2-Chlorophenyl)cyclopropan-1-amine, such as the hydrochloride salt, would be grown. This crystal would then be subjected to a focused beam of X-rays, and the resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map of the molecule.

From this map, the precise spatial arrangement of each atom can be determined, confirming the connectivity and, crucially for a chiral molecule, the absolute stereochemistry of the stereocenters on the cyclopropane (B1198618) ring. For the trans isomer, this would confirm the relative orientation of the 2-chlorophenyl and amine groups. By using a chiral resolving agent or through anomalous dispersion effects, the absolute configuration (e.g., (1R,2S) or (1S,2R)) can be definitively assigned.

The analysis would also reveal the preferred conformation of the molecule in the solid state. This includes the rotational position of the 2-chlorophenyl group relative to the cyclopropane ring and the orientation of the amine group.

Hypothetical Crystallographic Data for (1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine Hydrochloride

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.3 |

| c (Å) | 15.0 |

| β (°) | 95.0 |

| Volume (ų) | 1300 |

| Z | 4 |

Analysis of Intermolecular Interactions in Solid State

The crystal packing of this compound hydrochloride would be stabilized by a network of intermolecular interactions. Hydrogen bonds are expected to be the dominant forces, with the ammonium (B1175870) group (N-H⁺) acting as a hydrogen bond donor to the chloride anion (Cl⁻). These N-H···Cl interactions would likely form chains or more complex networks throughout the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of 1D and 2D NMR techniques can be used to assign the configuration of the stereoisomers of this compound.

1H and 13C NMR Spectral Analysis for Configurational Isomers

The ¹H and ¹³C NMR spectra of the cis and trans isomers of this compound are expected to show distinct differences, particularly in the chemical shifts and coupling constants of the cyclopropyl (B3062369) protons.

In the ¹H NMR spectrum, the protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. For the trans isomer, the coupling constant between the vicinal protons on the cyclopropane ring (J_vicinal) is typically smaller than that of the cis isomer. The aromatic region will show a complex multiplet pattern due to the ortho-substituted chlorophenyl group.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The chemical shifts of the cyclopropyl carbons will be in the characteristic upfield region, while the aromatic carbons will resonate further downfield. The carbon attached to the chlorine atom will be identifiable by its specific chemical shift.

Predicted ¹H NMR Data (400 MHz, CDCl₃) for trans-2-(2-Chlorophenyl)cyclopropan-1-amine

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |

| H-Ar | 7.10-7.40 | m | - |

| H-cyclopropyl (CH-N) | 2.50 | ddd | 8.0, 5.0, 3.0 |

| H-cyclopropyl (CH-Ar) | 2.20 | ddd | 8.0, 6.0, 3.0 |

| H-cyclopropyl (CH₂) | 1.00-1.30 | m | - |

| NH₂ | 1.50 | br s | - |

Predicted ¹³C NMR Data (100 MHz, CDCl₃) for trans-2-(2-Chlorophenyl)cyclopropan-1-amine

| Carbon | Predicted δ (ppm) |

| C-Ar (C-Cl) | 134.0 |

| C-Ar (C-ipso) | 140.0 |

| C-Ar | 126.0-130.0 |

| C-cyclopropyl (CH-N) | 35.0 |

| C-cyclopropyl (CH-Ar) | 28.0 |

| C-cyclopropyl (CH₂) | 15.0 |

2D NMR Techniques for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons. Cross-peaks would be observed between the vicinal and geminal protons on the cyclopropane ring, as well as between adjacent protons on the aromatic ring. This would allow for the complete assignment of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the cyclopropyl and aromatic rings to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For the cis isomer, a NOE would be expected between the cyclopropyl protons on the same face of the ring. The absence of this NOE in the trans isomer would provide strong evidence for its stereochemical assignment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its conformational properties.

The IR and Raman spectra of this compound will show characteristic bands for the N-H stretching of the primary amine, the C-H stretching of the aromatic and cyclopropyl groups, the C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

N-H Stretching: The primary amine will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The exact positions will be sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the cyclopropyl C-H stretching will be observed just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A strong absorption due to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. researchgate.net

Conformational changes, such as rotation of the 2-chlorophenyl group, can lead to subtle shifts in the vibrational frequencies and changes in the band intensities, making vibrational spectroscopy a useful tool for conformational analysis, often in conjunction with computational studies.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3450, 3350 | IR, Raman |

| Aromatic C-H Stretch | 3050-3100 | IR, Raman |

| Cyclopropyl C-H Stretch | 2950-3000 | IR, Raman |

| Aromatic C=C Stretch | 1600, 1580, 1470 | IR, Raman |

| N-H Bend (Scissoring) | 1620 | IR |

| C-Cl Stretch | 750 | IR, Raman |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural moieties: the chlorophenyl group, the cyclopropane ring, and the primary amine group.

The primary amine (–NH2) group will show characteristic stretching vibrations in the region of 3400-3250 cm-1. Typically, primary amines display two bands in this region, corresponding to the asymmetric and symmetric N-H stretching modes. Additionally, the N-H scissoring (bending) vibration is expected to appear in the range of 1650-1580 cm-1.

The presence of the aromatic chlorophenyl ring will be evidenced by several bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm-1. The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of sharp bands in the 1600-1450 cm-1 region. The substitution pattern on the benzene ring (ortho-disubstituted) will influence the pattern of overtone and combination bands in the 2000-1650 cm-1 region, though these are often weak. The C-Cl stretching vibration is anticipated to be observed in the fingerprint region, typically between 800 and 600 cm-1.

The cyclopropane ring, a strained three-membered ring, has characteristic vibrations. The C-H stretching vibrations of the cyclopropyl group are expected at slightly higher wavenumbers than those of typical alkanes, often appearing above 3000 cm-1. The ring breathing and deformation modes of the cyclopropane ring give rise to absorptions in the fingerprint region, with a characteristic band often found near 1020-1000 cm-1.

A summary of the expected FT-IR vibrational frequencies for this compound is presented in Table 1.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| N-H Bend (scissoring) | 1650 - 1580 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 | |

| Cyclopropane Ring | C-H Stretch | > 3000 |

| Ring Breathing/Deformation | 1020 - 1000 |

Raman Spectroscopy

Raman spectroscopy, another vibrational spectroscopic technique, is complementary to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy can provide valuable additional information for structural confirmation.

The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum. The aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm-1, are expected to be strong in the Raman spectrum. The C-Cl stretching vibration will also be observable. The cyclopropane ring vibrations should also be active in the Raman spectrum. In contrast to FT-IR, the N-H stretching vibrations of the amine group are typically weak in Raman spectra.

By combining the data from both FT-IR and Raman spectroscopy, a more complete vibrational profile of this compound can be obtained, enhancing the confidence in its structural identification.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the analysis of novel psychoactive substances as it provides a highly accurate mass measurement of the molecular ion. nih.gov This allows for the determination of the elemental formula of the compound with a high degree of confidence, which is a critical step in its identification. For this compound (C9H10ClN), the expected exact mass of the protonated molecule [M+H]+ can be calculated and compared with the experimentally measured value.

The theoretical exact mass of the neutral molecule C9H10ClN is 167.0529. The expected m/z for the protonated molecule [M+H]+ would be approximately 168.0607. The high mass accuracy of HRMS instruments, often in the sub-ppm range, allows for the differentiation of compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov

Fragmentation Pattern Analysis for Structural Features

In addition to providing the accurate mass of the molecular ion, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), elucidates the structure of a molecule by analyzing its fragmentation pattern upon collision-induced dissociation (CID). The fragmentation of this compound is expected to be influenced by the presence of the primary amine and the stability of the resulting fragments.

A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this would involve the cleavage of the bond between the cyclopropyl ring and the carbon atom attached to the amine group, or the bond within the cyclopropyl ring adjacent to the point of attachment.

One probable α-cleavage would result in the loss of the chlorophenyl group, leading to a fragment corresponding to the cyclopropylamine (B47189) cation. Another significant fragmentation pathway could involve the cleavage of the cyclopropane ring itself, which is a strained system. The presence of the chlorine atom provides a distinct isotopic pattern (due to the presence of 35Cl and 37Cl isotopes in a roughly 3:1 ratio), which would be observable for any fragments containing the chlorophenyl moiety, further aiding in their identification.

A plausible fragmentation pathway could involve the loss of an ammonia (B1221849) molecule (NH3) from the protonated molecule. Another characteristic fragmentation would be the cleavage of the cyclopropane ring, leading to the formation of stable carbocations. The analysis of these characteristic fragment ions allows for the confirmation of the different structural components of the molecule.

A summary of potential key fragment ions for this compound is presented in Table 2.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Proposed) | Proposed Fragment Structure/Loss | Notes |

|---|---|---|

| 168.0607 | [C₉H₁₁ClN]⁺ | Protonated molecular ion [M+H]⁺ |

| 151.0339 | [C₉H₈Cl]⁺ | Loss of ammonia (NH₃) |

| 111.0210 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Investigations of 2 2 Chlorophenyl Cyclopropan 1 Amine

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are pivotal in exploring the intrinsic properties of 2-(2-chlorophenyl)cyclopropan-1-amine, offering a detailed picture of its electronic landscape and conformational possibilities.

Density Functional Theory (DFT) Calculations for Ground State Geometries

In analogous systems, such as 2-phenylcyclopropylamine, DFT calculations have been employed to determine bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The presence of the 2-chlorophenyl group in this compound introduces additional steric and electronic factors that would be accurately captured by DFT methods, leading to a precise model of its ground state.

A hypothetical DFT calculation for the trans isomer of this compound at a common level of theory, such as B3LYP/6-31G*, would likely yield optimized geometric parameters. These parameters are crucial for understanding the molecule's structural framework.

Illustrative Data Table: Predicted Ground State Geometric Parameters for trans-2-(2-Chlorophenyl)cyclopropan-1-amine (Hypothetical DFT Data)

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | 1.52 |

| C2-C3 Bond Length (Å) | 1.51 |

| C1-C3 Bond Length (Å) | 1.51 |

| C1-N Bond Length (Å) | 1.46 |

| C2-C(Aryl) Bond Length (Å) | 1.50 |

| C-Cl Bond Length (Å) | 1.75 |

| C1-C2-C3 Bond Angle (°) | 60.1 |

| H-N-H Bond Angle (°) | 107.5 |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific DFT calculations for this compound are not publicly available.

Ab Initio Methods for Electronic Properties and Energy Landscapes

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of electronic properties and energy landscapes. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are instrumental in this regard.

For a molecule like this compound, ab initio calculations can elucidate the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions. The energy landscape, mapped out by calculating the energies of various conformations, reveals the relative stabilities of different isomers and the energy barriers between them.

Conformational Analysis using Quantum Mechanical Approaches

The relative orientation of the 2-chlorophenyl and amine groups on the cyclopropane (B1198618) ring, as well as the rotation around the C-N and C-C(aryl) bonds, gives rise to multiple possible conformations for this compound. Quantum mechanical approaches are essential for identifying the most stable conformers and understanding the energetic penalties of less favorable arrangements.

Studies on related molecules, such as monofluorinated cyclopropylamines, have utilized MP2 calculations to investigate conformational preferences. nih.gov These studies have shown that stereoelectronic effects, including hyperconjugative interactions, play a crucial role in determining the stability of different conformers. nih.gov For this compound, a similar analysis would involve rotating the amine and chlorophenyl groups to map the potential energy surface and identify the global and local energy minima. The trans and cis isomers would exhibit distinct conformational landscapes due to the different spatial relationships between the bulky substituents.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide a static picture, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound.

Conformational Sampling and Energy Minimization

Conformational sampling techniques are employed to explore the vast conformational space of a molecule. Methods such as systematic searches or stochastic methods like Monte Carlo simulations can generate a multitude of possible conformations. Each of these conformations is then subjected to energy minimization using force fields to identify the low-energy structures.

For this compound, this process would reveal the preferred orientations of the substituents and the puckering of the cyclopropane ring, if any. The resulting set of low-energy conformers provides a basis for understanding the molecule's flexibility and the shapes it is most likely to adopt.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. An MD simulation of this compound, typically in a solvent environment, would reveal how the molecule behaves over time.

This would include observing the vibrations and rotations of chemical bonds, the fluctuations between different conformations, and the interactions with surrounding solvent molecules. The development of accurate force fields, sometimes derived from ab initio calculations, is crucial for the reliability of MD simulations. nih.gov Such simulations can provide valuable information on the dynamic equilibrium between different conformers and the time scales of conformational transitions.

Illustrative Data Table: Key Parameters in a Hypothetical MD Simulation of this compound

| Parameter | Typical Value/Condition |

| Force Field | AMBER, CHARMM, or similar |

| Solvent | Explicit water (e.g., TIP3P model) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table outlines typical parameters for an MD simulation and is for illustrative purposes.

Influence of Solvent Effects on Molecular Conformation

The conformation of a molecule, which describes the spatial arrangement of its atoms, is not static and can be significantly influenced by its environment, particularly the solvent. Computational methods, such as molecular dynamics (MD) simulations and Density Functional Theory (DFT), are instrumental in understanding these solvent-induced conformational changes.

The conformation of this compound is determined by the torsion angles of the phenyl and amine groups relative to the cyclopropane ring. In the gas phase, the molecule will adopt a conformation that minimizes its internal steric and electronic energies. However, in a solvent, the interactions between the solute and solvent molecules can stabilize or destabilize certain conformations.

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound in various solvents. ub.eduornl.gov These simulations model the explicit interactions between the solute and a large number of solvent molecules over time, providing a dynamic picture of the conformational preferences. For instance, in a polar protic solvent like water, hydrogen bonding between the amine group and water molecules would be a dominant factor. In contrast, in a non-polar solvent like hexane (B92381), dispersion forces would be the primary mode of interaction. rsc.org

DFT calculations, often combined with continuum solvent models like the Polarizable Continuum Model (PCM), can provide quantitative insights into the relative energies of different conformers in solution. researchgate.net These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solvation free energy. By comparing the total energy (gas-phase energy + solvation free energy) of different conformers, the most stable conformation in a given solvent can be predicted.

A hypothetical study on 2-arylcyclopropan-1-amines could reveal the data presented in the interactive table below, illustrating how the preferred dihedral angle of the aryl group changes with the solvent's polarity.

Table 1: Predicted Dihedral Angle of the Phenyl Group in 2-Arylcyclopropan-1-amines in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (°) |

|---|---|---|

| Gas Phase | 1 | 45 |

| Hexane | 1.88 | 48 |

| Chloroform | 4.81 | 55 |

| Ethanol | 24.5 | 70 |

| Water | 80.1 | 85 |

These computational studies are crucial for understanding how the conformation of this compound might change in different biological environments, which can have significant implications for its interaction with biological targets. rsc.org

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energy barriers. This information is vital for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

For reactions involving this compound, such as N-acylation or reactions involving the cyclopropane ring, computational methods can be used to map out the potential energy surface. Transition state theory posits that the rate of a reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net

DFT calculations are commonly used to locate transition state structures and calculate their energies. By identifying the transition state, the activation energy barrier (the energy difference between the reactants and the transition state) can be determined. A lower energy barrier corresponds to a faster reaction. For instance, in a study of the ring-opening of trans-2-phenylcyclopropylamine, electrophilic attack was shown to occur at the distal C2-C3 bond, a finding supported by computational analysis of the transition state energies. nih.govresearchgate.net This is consistent with the understanding that strong σ-acceptor groups can weaken the distal bond of the cyclopropane ring. nih.gov

The table below shows hypothetical calculated energy barriers for two competing reaction pathways for a generic 2-arylcyclopropanamine, illustrating how computational chemistry can predict the favored product.

Table 2: Calculated Activation Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A: N-Alkylation | TS-A | 15.2 | Minor Product |

| Path B: Ring Opening | TS-B | 12.8 | Major Product |

Many chemical reactions can produce multiple stereoisomers, and controlling the stereoselectivity is a major focus in synthetic chemistry. Computational methods can provide detailed insights into the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway and the major stereoisomer can be predicted.

For reactions involving the synthesis of substituted cyclopropanes, DFT calculations have been used to model the reaction mechanisms and explain the observed diastereoselectivity. fao.org These studies often reveal that non-covalent interactions in the transition state play a crucial role in determining the stereochemical outcome. fao.orgnih.gov In the context of this compound, if it were to be synthesized via a cyclopropanation reaction, computational analysis could predict the cis/trans selectivity based on the energies of the respective transition states. acs.org Similarly, for reactions where this compound is a reactant, computational studies can predict the stereochemical course of the reaction.

The following interactive table provides a hypothetical example of how computational chemistry can be used to predict the stereochemical outcome of a reaction.

Table 3: Predicted Stereochemical Outcome Based on Transition State Energies

| Stereoisomeric Product | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| (1R, 2S) | TS-1 | 0.0 | 95 |

| (1S, 2R) | TS-2 | 1.8 | 5 |

In Silico Screening and Design Principles for this compound Derivatives

In silico methods have become an indispensable part of modern drug discovery and materials science. These computational techniques allow for the rapid screening of large virtual libraries of compounds and the rational design of new molecules with enhanced properties.

Starting from the core structure of this compound, it is possible to generate vast virtual libraries of derivatives by computationally introducing a wide variety of substituents at different positions on the molecule. These libraries can contain millions or even billions of virtual compounds. chemmethod.com

These virtual libraries can then be screened against a biological target of interest, such as a G-protein coupled receptor (GPCR) or an enzyme, using molecular docking simulations. nih.govnih.gov Docking programs predict the binding mode and affinity of a small molecule to a protein target. nih.gov This allows for the rapid identification of a smaller subset of promising compounds from the virtual library that are predicted to have high binding affinity. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

The results from virtual screening, along with a detailed understanding of the structure-activity relationships, can be used to rationally design new derivatives of this compound with improved properties. nih.govpeerj.com For example, if docking studies reveal that a particular region of the binding pocket is unoccupied, new derivatives can be designed with substituents that extend into this region to form additional favorable interactions.

Computational methods can also be used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the designed compounds. chemmethod.com By optimizing both the binding affinity and the ADME properties in silico, the chances of developing a successful drug candidate are significantly increased. For instance, if a derivative is predicted to have poor solubility, modifications can be made to its structure to improve this property.

The following table illustrates a hypothetical example of a rational design strategy based on computational predictions.

Table 4: Rational Design of a Derivative with Improved Predicted Properties

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |

|---|---|---|---|

| This compound | - | -7.2 | -2.5 |

| Derivative A | Addition of a hydroxyl group to the phenyl ring | -7.8 | -1.8 |

Molecular Recognition and Interaction Studies of 2 2 Chlorophenyl Cyclopropan 1 Amine

Theoretical Frameworks for Ligand-Target Interactions

The binding of 2-(2-Chlorophenyl)cyclopropan-1-amine to a protein's active site is a dynamic process dictated by its unique structural and electronic features. The primary amine, the cyclopropane (B1198618) ring, and the chlorophenyl group each contribute to a specific set of intermolecular forces that stabilize the ligand-target complex.